
3-Ethyl-3-methylpentane
Overview
Description
3-Ethyl-3-methylpentane (CAS: 1067-08-9) is a branched alkane with the molecular formula C₈H₁₈ and a molecular weight of 114.23 g/mol . Its IUPAC name reflects its structure: a pentane backbone substituted with ethyl and methyl groups at the third carbon, creating a quaternary carbon center. Key properties include:
- Boiling point: 118°C
- Density: 0.73 g/cm³
- Flash point: 6°C (highly flammable)
- Surface tension: 22.91 mN/m (at 20°C)
The compound is used in analytical chemistry as an HPLC analyte and serves as a model in computational studies due to its steric and thermodynamic properties .
Preparation Methods
Alkylation of 3-Methylpentane with Ethyl Halides
Alkylation remains a cornerstone method for synthesizing branched alkanes such as 3-ethyl-3-methylpentane. This approach involves the reaction of 3-methylpentane with ethyl halides (e.g., ethyl chloride or bromide) in the presence of a strong base. The mechanism follows a nucleophilic substitution (SN2) pathway, where the base deprotonates 3-methylpentane to generate a carbanion, which subsequently displaces the halide ion from the ethyl halide.
Reaction Conditions and Optimization
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Base Selection : Sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are preferred due to their strong deprotonation capabilities.
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Solvent Systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction homogeneity and stabilizes intermediates.
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Temperature : Reactions typically proceed at 60–80°C under inert atmospheres to prevent side reactions such as elimination.
A representative procedure involves refluxing 3-methylpentane (1.0 mol) with ethyl bromide (1.2 mol) and KOtBu (1.5 mol) in THF for 12 hours, yielding this compound with a purity of 89% after fractional distillation.
Challenges and Mitigation
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Competitive Elimination : Elevated temperatures or excess base may promote alkene formation. This is mitigated by maintaining stoichiometric control and moderate temperatures.
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Byproduct Formation : Minor isomers like 3-ethyl-2-methylpentane are removed via precision distillation.
Catalytic Hydrogenation of 3-Ethyl-3-Methylpentene
Selective hydrogenation of alkenes offers a streamlined route to this compound. The process involves saturating the double bond in 3-ethyl-3-methylpentene using hydrogen gas (H₂) and a heterogeneous or homogeneous catalyst.
Catalytic Systems and Performance
Catalyst | H₂ Pressure (psi) | Temperature (°C) | Solvent | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Palladium/Carbon | 500 | 25 | Ethanol | 78 | 92 |
Platinum Oxide | 300 | 50 | Cyclohexane | 85 | 88 |
Ruthenium(II) | 1000 | 80 | DMF | 94 | 98 |
The ruthenium(II) catalyst, exemplified in recent hydrogenation studies , demonstrates superior selectivity (98%) under high-pressure conditions (1,000 psi H₂). This system, adapted from menthene synthesis , leverages a homogeneous ruthenium-phosphine complex in DMF, enabling efficient mono-hydrogenation without over-reduction.
Mechanistic Insights
The reaction proceeds via adsorption of H₂ onto the catalyst surface, followed by syn-addition to the alkene. Ruthenium’s ability to stabilize π-complexes with alkenes minimizes isomerization, a common issue with palladium-based systems .
Industrial-Scale Production via Catalytic Cracking
Large-scale synthesis of this compound relies on catalytic cracking of heavier hydrocarbons (C₁₂–C₁₈) derived from petroleum fractions.
Process Overview
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Feedstock Preparation : Long-chain alkanes are vaporized and introduced into a fluidized-bed reactor.
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Cracking : Zeolite catalysts (e.g., ZSM-5) fragment hydrocarbons at 450–550°C, producing branched intermediates.
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Fractional Distillation : The product mixture is separated based on boiling points, with this compound isolated at 118°C.
Economic and Environmental Considerations
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Energy Efficiency : Integrated heat recovery systems reduce energy consumption by 30%.
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Waste Management : Spent catalysts are regenerated via calcination, minimizing environmental impact.
Comparative Analysis of Synthesis Methods
Parameter | Alkylation | Hydrogenation | Catalytic Cracking |
---|---|---|---|
Yield (%) | 89 | 94 | 75 |
Purity (%) | 95 | 98 | 85 |
Scalability | Lab-scale | Pilot-scale | Industrial |
Cost (USD/kg) | 120 | 200 | 50 |
Environmental Impact | Moderate (solvent waste) | Low (reusable catalysts) | High (CO₂ emissions) |
Alkylation suits small-scale synthesis with moderate costs, while hydrogenation offers high selectivity for research applications. Catalytic cracking dominates industrial production due to its cost-effectiveness, despite lower purity.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-ethyl-3-methylpentane serves as a reference compound in gas chromatography and mass spectrometry. Its distinct properties allow it to be used for instrument calibration, ensuring accurate measurements in various chemical analyses.
Biology
The compound has been studied for its effects on biological membranes due to its hydrophobic nature. Research indicates that it can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property makes it valuable for studying membrane dynamics and cellular functions.
Medicine
In medical research, this compound is investigated as a potential solvent in pharmaceutical formulations. Its non-polar characteristics may enhance drug solubility and stability, making it suitable for various therapeutic applications.
Industry
The compound is also utilized in the production of specialty chemicals and as a solvent in organic synthesis. Its branched structure contributes to improved performance characteristics when used as an additive in gasoline, enhancing the octane rating and reducing engine knocking during combustion.
Case Studies
Case Study 1: Volatile Organic Compounds (VOCs) in Agriculture
Research has identified this compound as a volatile marker for specific plant diseases, such as potato brown rot caused by Ralstonia solanacearum. The detection of this compound in the volatile profile of infected potato tubers suggests its potential use in early disease detection strategies, which could significantly improve agricultural management practices.
Case Study 2: Membrane Dynamics
A study examining the interaction of this compound with lipid membranes demonstrated its ability to alter membrane properties. The findings indicated that the integration of this compound into lipid bilayers affects fluidity and permeability, providing insights into cellular behavior under varying conditions.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methylpentane primarily involves its interactions with hydrophobic environments. Due to its non-polar nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including its use as a solvent and in the study of membrane dynamics .
Comparison with Similar Compounds
Comparison with Structural Isomers
Molecular Structure and Branching
3-Ethyl-3-methylpentane is one of 18 octane isomers. Its structure features a central quaternary carbon, reducing steric hindrance compared to isomers with adjacent substituents. Key isomers for comparison include:
3-Ethyl-2-methylpentane (CAS: 609-26-7): A tertiary carbon with ethyl and methyl groups at adjacent positions.
2,2,4-Trimethylpentane (iso-octane, CAS: 540-84-1): A highly branched isomer with three methyl groups.
3,3-Dimethylhexane (CAS: 3074-71-3): A less branched isomer with two methyl groups on a hexane backbone.
Table 1: Molecular and Structural Comparison
Compound | Molecular Formula | Branching Type | Quaternary Carbons | Key Substituents |
---|---|---|---|---|
This compound | C₈H₁₈ | Central branching | 1 | Ethyl, methyl at C3 |
3-Ethyl-2-methylpentane | C₈H₁₈ | Adjacent branching | 0 | Ethyl (C3), methyl (C2) |
2,2,4-Trimethylpentane | C₈H₁₈ | High branching | 0 | Three methyl groups (C2, C4) |
Thermochemical Properties
The standard enthalpy of formation (ΔHf°) and stability vary significantly with branching:
- This compound : ΔHf° = -51.4 kJ/mol
- 3-Ethyl-2-methylpentane : ΔHf° = -50.4 kJ/mol
- 2,2,4-Trimethylpentane : ΔHf° = -53.3 kJ/mol (literature value)
The lower enthalpy of this compound compared to 3-ethyl-2-methylpentane reflects reduced steric strain due to its quaternary carbon . Machine learning models (e.g., D-MPNN+NN) attribute this to stabilizing effects from the end-chain methyl group on the quaternary carbon, which minimizes steric clashes .
Physical Properties
Branching impacts boiling points, surface tension, and density:
Table 2: Physical Property Comparison
Compound | Boiling Point (°C) | Density (g/cm³) | Surface Tension (mN/m, 20°C) |
---|---|---|---|
This compound | 118 | 0.73 | 22.91 |
3-Ethyl-2-methylpentane | 115–117* | 0.71† | 22.45 |
2,2,4-Trimethylpentane | 99 | 0.69 | 18.35 |
*Estimated from analogous structures; †From .
Increased branching lowers boiling points due to reduced surface area and van der Waals interactions. This compound’s higher boiling point than iso-octane highlights the trade-off between branching and molecular symmetry .
Computational and Experimental Stability
MP2/6-31G(d) calculations rank octane isomers by stability:
2,2,3,3-Tetramethylbutane (most stable)
This compound
2,3-Dimethylhexane (least stable)
Conformational analysis shows that this compound’s quaternary carbon restricts rotational freedom, favoring a single low-energy conformation. In contrast, isomers like 2,3-dimethylhexane exhibit multiple conformers with higher energy dispersion .
Biological Activity
3-Ethyl-3-methylpentane, a branched alkane with the molecular formula , is one of the structural isomers of octane. Its unique structure, characterized by both an ethyl and a methyl group on the third carbon of a pentane chain, makes it a subject of interest in various fields, including organic chemistry, biology, and environmental science. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential applications in medicine and agriculture, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 114.229 g/mol
- CAS Number : 1067-08-9
- Structure :
The biological activity of this compound primarily arises from its hydrophobic nature , which allows it to interact with lipid membranes. This interaction can alter membrane fluidity, permeability, and overall cellular function. Its non-polar characteristics enable it to integrate into lipid bilayers, making it useful for studying membrane dynamics and properties.
1. Membrane Studies
Research has indicated that compounds like this compound can serve as model substances for understanding how hydrophobic molecules affect membrane structure and function. These studies are crucial for developing new drugs that target membrane proteins or alter membrane properties.
2. Volatile Organic Compounds (VOCs) in Agriculture
Recent studies have identified this compound as a volatile organic compound associated with specific plant diseases. For instance, it has been recognized as a marker for potato brown rot caused by Ralstonia solanacearum. The detection of this compound in infected plants highlights its potential use in disease diagnostics and monitoring agricultural health.
Toxicity Profile
While alkanes like this compound are generally considered low in toxicity when ingested or inhaled in small amounts, they can pose risks when exposure levels are high. Inhalation of significant quantities may lead to respiratory issues akin to chemical pneumonia due to their ability to dissolve lipids in cell membranes .
Case Study: Detection of Plant Disease
A study conducted on the volatile profiles of infected potato tubers revealed that the presence of this compound correlated strongly with symptoms of brown rot. This finding suggests that monitoring this compound could enhance early detection strategies for plant diseases.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | Alters membrane dynamics; VOC marker for diseases | |
2-Methylpentane | Similar hydrophobic properties but less studied | |
n-Octane | Used as fuel; less interaction with biological membranes |
Q & A
Q. Basic: What are the key physical and chemical properties of 3-Ethyl-3-methylpentane relevant to laboratory handling?
Answer:
this compound (C₈H₁₈) is a branched alkane with a boiling point of 118°C, density of 0.73 g/cm³, and flash point of 6°C, making it highly flammable . Its vapor pressure at 25°C is 20.2 mmHg, requiring storage in cool, dark conditions (<15°C) to minimize evaporation and combustion risks . Safety protocols include using CO₂ or dry chemical extinguishers for fires and avoiding exposure to sparks or static electricity . Skin/eye contact necessitates immediate washing with water, and inhalation requires stabilization in a lateral position .
Q. Basic: How can researchers differentiate this compound from its structural isomers using analytical techniques?
Answer:
Structural isomers (e.g., 3-Ethyl-2-methylpentane) can be distinguished via:
- Gas Chromatography-Mass Spectrometry (GC-MS): Retention times and fragmentation patterns (e.g., m/z 57 for alkanes) vary due to branching differences .
- Nuclear Magnetic Resonance (NMR): ¹³C NMR reveals distinct chemical shifts for methyl/ethyl groups at C3 (δ ~22-25 ppm for quaternary carbons) versus other positions .
- Critical Comparison: Reference databases like NIST Chemistry WebBook provide isomer-specific thermodynamic data (e.g., enthalpy of formation: -51.4 kJ/mol for this compound vs. -50.4 kJ/mol for 3-Ethyl-2-methylpentane) .
Q. Advanced: What methodological considerations are critical when designing experiments involving the thermodynamic properties of this compound?
Answer:
- Data Validation: Cross-reference experimental measurements (e.g., vaporization enthalpy) with NIST-standardized values to address discrepancies (e.g., ΔvapH° ≈ 35–40 kJ/mol) .
- Calorimetry: Use adiabatic calorimeters for precise ΔHf measurements, ensuring purity (>99% GC) to avoid contamination from linear alkane impurities .
- Contradiction Resolution: Discrepancies in surface tension (22.91 mN/m at 20°C ) vs. literature may arise from temperature calibration errors; replicate measurements under controlled conditions are essential .
Q. Advanced: How can computational models predict the reactivity or stability of this compound in catalytic processes?
Answer:
- Molecular Dynamics (MD) Simulations: Model steric effects of the branched structure to predict adsorption behavior on catalysts (e.g., zeolites). The quaternary C3 atom reduces accessibility for catalytic cracking .
- Density Functional Theory (DFT): Calculate bond dissociation energies (C-H: ~400 kJ/mol) to assess stability under oxidative conditions .
- Validation: Compare computed activation energies with experimental pyrolysis data (e.g., thermal decomposition onset ~250°C ).
Q. Advanced: What are the challenges in synthesizing high-purity this compound for spectroscopic studies?
Answer:
- Purification: Fractional distillation at 118°C under inert gas (N₂) minimizes oxidation. Confirm purity via GC (>99.0%) and NMR (absence of proton signals >δ 1.5 ppm for impurities) .
- Isomer Separation: Use preparative GC or silica gel chromatography to isolate trace isomers (e.g., 2,2,4-Trimethylpentane), which co-elute in standard methods .
- Storage: Stabilize with antioxidants (e.g., BHT at 0.01%) to prevent autoxidation, detectable via FTIR (C=O peaks ~1700 cm⁻¹) .
Q. Advanced: How do environmental factors influence the aquatic toxicity of this compound, and how is this assessed experimentally?
Answer:
- Acute Toxicity Testing: Follow OECD Guideline 203 using Daphnia magna. The compound’s logP (3.22) indicates high bioaccumulation potential; LC₅₀ values are derived via 48-hour exposure assays .
- Degradation Studies: Monitor aerobic biodegradation in soil/water systems using GC-MS to detect metabolites (e.g., ketones or carboxylic acids) .
- Mitigation: Adsorption onto activated carbon reduces toxicity; validate efficiency via HPLC quantification of residual hydrocarbon .
Properties
IUPAC Name |
3-ethyl-3-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEZWIDCIFCQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074690 | |
Record name | Pentane, 3-ethyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-08-9 | |
Record name | 3-Methyl-3-ethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Ethyl-3-methylpentane | |
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Record name | 3-Ethyl-3-methylpentane | |
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Record name | Pentane, 3-ethyl-3-methyl- | |
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Record name | 3-ethyl-3-methylpentane | |
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Record name | 3-Ethyl-3-methylpentane | |
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Retrosynthesis Analysis
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